molecular formula C15H16F3NO2S B389513 Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate

Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B389513
M. Wt: 331.4g/mol
InChI Key: UCMSFGSFHPCQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of an appropriate aniline derivative with a sulfur source, such as sulfur dichloride, under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxamide: Similar structure but with an amide group instead of an ester.

    2-methylpropyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.

Uniqueness

The presence of the trifluoromethyl group in Isobutyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate makes it unique compared to other benzothiazine derivatives. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H16F3NO2S

Molecular Weight

331.4g/mol

IUPAC Name

2-methylpropyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C15H16F3NO2S/c1-8(2)7-21-14(20)13-9(3)19-11-6-10(15(16,17)18)4-5-12(11)22-13/h4-6,8,19H,7H2,1-3H3

InChI Key

UCMSFGSFHPCQCU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OCC(C)C

Canonical SMILES

CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OCC(C)C

Origin of Product

United States

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